3-(3-(Phenylsulfonyl)propanamido)cyclohexyl phenylcarbamate
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Overview
Description
3-(3-(Phenylsulfonyl)propanamido)cyclohexyl phenylcarbamate is a versatile chemical compound with a wide range of scientific applications. This compound is known for its unique structural features, which include a phenylsulfonyl group, a propanamido group, and a cyclohexyl phenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Phenylsulfonyl)propanamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylsulfonyl Intermediate: The synthesis begins with the sulfonylation of benzene to form phenylsulfonyl chloride.
Amidation Reaction: The phenylsulfonyl chloride is then reacted with 3-aminopropanoic acid to form 3-(phenylsulfonyl)propanamide.
Cyclohexyl Phenylcarbamate Formation: The final step involves the reaction of 3-(phenylsulfonyl)propanamide with cyclohexyl isocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Phenylsulfonyl)propanamido)cyclohexyl phenylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Reduction: Reduction of the amido group can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carbamate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the amido group can produce amine derivatives .
Scientific Research Applications
3-(3-(Phenylsulfonyl)propanamido)cyclohexyl phenylcarbamate has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-(Phenylsulfonyl)propanamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the carbamate moiety may interact with cellular receptors, modulating signal transduction pathways. These interactions contribute to the compound’s biological effects, including its potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylsulfonyl)propanamide: Shares the phenylsulfonyl and propanamido groups but lacks the cyclohexyl phenylcarbamate moiety.
Cyclohexyl phenylcarbamate: Contains the cyclohexyl phenylcarbamate moiety but lacks the phenylsulfonyl and propanamido groups.
Uniqueness
The presence of both the phenylsulfonyl and carbamate groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
[3-[3-(benzenesulfonyl)propanoylamino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c25-21(14-15-30(27,28)20-12-5-2-6-13-20)23-18-10-7-11-19(16-18)29-22(26)24-17-8-3-1-4-9-17/h1-6,8-9,12-13,18-19H,7,10-11,14-16H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMDZWIYLYWXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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